8-[3-(4-Methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline
Overview
Description
8-[3-(4-Methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a methoxyprop-2-enylphenoxy group
Preparation Methods
The synthesis of 8-[3-(4-Methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the methoxyprop-2-enylphenoxy group: This step involves the reaction of the quinoline derivative with 4-methoxy-2-prop-2-enylphenol under basic conditions to form the desired ether linkage.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
8-[3-(4-Methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
8-[3-(4-Methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-[3-(4-Methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 8-[3-(4-Methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline include other quinoline derivatives and phenoxy ethers. What sets this compound apart is the specific substitution pattern, which can confer unique properties such as enhanced biological activity or improved material characteristics. Examples of similar compounds include:
Quinoline: The parent compound, which serves as a core structure for many derivatives.
4-Methoxyphenoxy derivatives: Compounds with similar ether linkages but different core structures.
Properties
IUPAC Name |
8-[3-(4-methoxy-2-prop-2-enylphenoxy)propoxy]-2-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-4-7-19-16-20(25-3)12-13-21(19)26-14-6-15-27-22-9-5-8-18-11-10-17(2)24-23(18)22/h4-5,8-13,16H,1,6-7,14-15H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIQYGRTSZJXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=C(C=C(C=C3)OC)CC=C)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.